molecular formula C23H23Cl2N3O2 B14898839 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide

Cat. No.: B14898839
M. Wt: 444.3 g/mol
InChI Key: BEWLWHDKMJBDEK-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, chlorinated phenyl groups, and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chlorinated phenyl groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the ethylpiperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced using reagents like 1-ethylpiperazine and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide
  • N-[3-chloro-4-(4-propylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide

Uniqueness

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C23H23Cl2N3O2

Molecular Weight

444.3 g/mol

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C23H23Cl2N3O2/c1-2-27-10-12-28(13-11-27)20-7-6-18(15-19(20)25)26-23(29)22-9-8-21(30-22)16-4-3-5-17(24)14-16/h3-9,14-15H,2,10-13H2,1H3,(H,26,29)

InChI Key

BEWLWHDKMJBDEK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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